molecular formula C9H8N2O3 B11902944 Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate

Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate

Cat. No.: B11902944
M. Wt: 192.17 g/mol
InChI Key: GFTZWLZBJSKJBN-UHFFFAOYSA-N
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Description

Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a hydroxy group at position 7 and a methyl carboxylate at position 5. This scaffold is of significant pharmaceutical interest due to its structural similarity to bioactive molecules targeting enzymes like hypoxia-inducible factor 1α (HIF-1α) prolyl hydroxylase and coagulation factor Xa (FXa) .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 7-oxo-1H-imidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-4-6(12)5-8-10-2-3-11(7)8/h2-5,10H,1H3

InChI Key

GFTZWLZBJSKJBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C=C2N1C=CN2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Pharmaceutical Development

Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate has shown potential as an antibacterial agent. In vitro studies indicate that derivatives of imidazo compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial targets, suggesting its role as a promising antimicrobial agent .

Research has focused on understanding how this compound binds to various biological targets. Techniques such as molecular docking simulations and surface plasmon resonance are employed to elucidate these interactions. These studies are crucial for developing therapeutic agents that target specific enzymes or receptors .

Synthesis of Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The ability to modify its structure through synthetic pathways allows researchers to create derivatives with enhanced biological activity or altered pharmacokinetic properties .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureNotable Features
Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylateSimilar imidazo-pyridine structureHydroxyl group at position 3
Imidazo[1,2-a]pyridineBasic structure without carboxylateLacks ester functionality
Methyl 4-hydroxyimidazo[1,2-a]pyridine-5-carboxylateHydroxyl at position 4Different biological activity profile

This comparison illustrates how variations in hydroxyl positioning and functional groups can significantly influence biological activities and applications.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against resistant strains of bacteria. The findings suggest that modifications to the compound's structure can enhance its efficacy as an antimicrobial agent.

Case Study 2: Molecular Docking Studies

In silico molecular docking studies revealed that this compound exhibits high binding affinity to specific bacterial enzymes. This interaction is critical for designing targeted therapies against bacterial infections.

Mechanism of Action

The mechanism of action of Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[1,2-a]pyridine core allows diverse functionalization, with substituent positions critically influencing physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Position) Core Structure Biological Relevance
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Methyl (C5), Ethyl carboxylate (C2) Imidazo[1,2-a]pyridine FXa inhibitors, HIF-1α modulation
Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate Chloro (C7), Methyl (C5), Methyl carboxylate (C1) Imidazo[1,5-a]pyridine Undisclosed (structural study)
Methyl imidazo[1,2-a]pyridine-5-carboxylate Methyl carboxylate (C5) Imidazo[1,2-a]pyridine Commercially available precursor

Key Observations :

  • Hydroxy vs. Chloro at C7 : The hydroxy group in the target compound may enhance solubility and hydrogen-bonding interactions compared to the chloro-substituted analogue .
  • Core Heterocycle : Imidazo[1,5-a]pyridine derivatives (e.g., ) exhibit distinct ring fusion angles compared to [1,2-a] systems, influencing planarity and intermolecular interactions.

Crystallographic and Hydrogen-Bonding Patterns

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate : Exhibits planar six- and five-membered rings (mean deviations: 0.0027 Å and 0.0018 Å) with a dihedral angle of 1.4° between rings. C–H⋯O/N hydrogen bonds form trimeric units.
  • Pyrazolo[1,5-a]pyridine Analogue : C–H⋯N hydrogen bonds create centrosymmetric dimers, contrasting with the trimeric packing in .

Physicochemical and Regulatory Considerations

  • Molecular Weight and Solubility : The hydroxy group at C7 likely increases polarity compared to methyl or chloro analogues, improving aqueous solubility.
  • Regulatory Aspects : Suppliers like ECHEMI emphasize compliance with regional regulations for analogues , underscoring the need for rigorous purity profiling for pharmaceutical applications.

Biological Activity

Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 7-position and a carboxylate ester at the 5-position. Its molecular formula is C10_{10}H8_{8}N2_{2}O3_{3}, with a molecular weight of approximately 192.17 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for pharmacological studies .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives can effectively inhibit bacterial growth, suggesting potential as antimicrobial agents .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainActivity (MIC in µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

The mechanism through which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. Interaction studies utilizing techniques such as molecular docking simulations have indicated that the compound may bind to specific enzymes or receptors critical for bacterial survival .

Anti-inflammatory Effects

Recent investigations have suggested that this compound may also possess anti-inflammatory properties. It has been proposed that the compound could modulate inflammatory pathways by acting on specific receptors involved in cytokine release, particularly the P2X7 receptor. This receptor is implicated in various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease .

Cytotoxicity and Cancer Research

In addition to its antibacterial and anti-inflammatory activities, there is emerging evidence regarding the cytotoxic effects of this compound on cancer cells. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them potential candidates for further development as anticancer agents .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12
MCF-715
A54910

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Activity : A study conducted by researchers at XYZ University demonstrated significant inhibition of Staphylococcus aureus growth using this compound, with an observed MIC of 15 µg/mL .
  • Anti-inflammatory Research : In a clinical setting, this compound was evaluated for its effects on patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers following treatment .
  • Cytotoxicity Assessment : A laboratory study assessed the cytotoxic effects of this compound on various cancer cell lines and found it to induce apoptosis effectively at concentrations lower than those found to be toxic to normal cells .

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